molecular formula C22H22FNO5 B11045252 1-(3-Ethoxypropyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3-Ethoxypropyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11045252
M. Wt: 399.4 g/mol
InChI Key: ATCPFRCQCHIAHM-ZZEZOPTASA-N
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Description

1-(3-Ethoxypropyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, fluorobenzoyl group, and hydroxyphenyl group

Preparation Methods

The synthesis of 1-(3-Ethoxypropyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the pyrrolone ring followed by the introduction of the ethoxypropyl, fluorobenzoyl, and hydroxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Ethoxypropyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxypropyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(3-Ethoxypropyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    1-(3-Ethoxypropyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group.

    1-(3-Ethoxypropyl)-4-(4-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a methylbenzoyl group instead of a fluorobenzoyl group. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

(4Z)-1-(3-ethoxypropyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22FNO5/c1-2-29-13-3-12-24-19(14-6-10-17(25)11-7-14)18(21(27)22(24)28)20(26)15-4-8-16(23)9-5-15/h4-11,19,25-26H,2-3,12-13H2,1H3/b20-18-

InChI Key

ATCPFRCQCHIAHM-ZZEZOPTASA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)F)/O)/C(=O)C1=O)C3=CC=C(C=C3)O

Canonical SMILES

CCOCCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)O

Origin of Product

United States

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